molecular formula C42H65N11O12S2 B130785 Urofollitropin CAS No. 146479-72-3

Urofollitropin

Cat. No. B130785
M. Wt: 980.2 g/mol
InChI Key: ZDRRIRUAESZNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urofollitropin is a man-made hormone called follicle-stimulating hormone (FSH) that is used to treat infertility in women . It is a urinary-derived FSH that is extracted and purified from human urine samples . It helps to develop eggs in the ovaries of women .


Synthesis Analysis

Urofollitropin is a urinary-derived follicle-stimulating hormone (FSH) that is extracted and purified from human urine samples . It is synthesized by extraction from the urine of postmenopausal women .


Molecular Structure Analysis

Urofollitropin consists of two non-covalently linked, non-identical glycoproteins designated as the alpha- and beta- subunits. The alpha- and beta- subunits have 92 and 111 amino acids . The alpha subunit is glycosylated at Asn 51 and Asn 78 while the beta subunit is glycosylated at Asn 7 and Asn 24 .


Chemical Reactions Analysis

Urofollitropin is a preparation of highly purified follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women. Follitropins stimulate ovarian follicular growth in women who do not have primary ovarian failure .


Physical And Chemical Properties Analysis

Urofollitropin is a protein extract of human menopausal urine . It has a molecular formula of C42H65N11O12S2 and a molecular weight of 980.16 .

Scientific Research Applications

1. Infertility Treatment

Urofollitropin, a highly purified follicle-stimulating hormone derived from the urine of postmenopausal women, is approved by the FDA for the treatment of infertility. It is used in ovarian stimulation for fertility treatments and has shown effectiveness in this application (LoBuono, 2002).

2. Assisted Reproductive Technologies (ART)

This hormone plays a crucial role in ovarian stimulation to achieve multiple follicular development in women undergoing ART. Initially derived from urinary products like menotropin and urofollitropin, its use has become standard practice in ART (Daya, 2003).

3. Ovulation Induction

Clinical trials have demonstrated urofollitropin's efficacy in inducing ovulation. A study comparing domestic and imported urofollitropin found no significant differences in efficiency rate, ovulation rate, and pregnancy rate, confirming its effectiveness in ovulation induction (Wei, 2006).

4. Comparison with Other FSH Preparations

Studies comparing urofollitropin with other forms of FSH, such as recombinant FSH, have shown similar efficacy in terms of ovulation rates and treatment-emergent adverse events, indicating its comparable effectiveness in treating anovulatory infertility (Taketani et al., 2010).

5. Effects on Oocyte and Embryo Quality

Urofollitropin has been found to influence oocyte and embryo quality positively. Studies show higher pregnancy and implantation rates, as well as a higher grade of embryo score in groups treated with urofollitropin compared to those treated with recombinant FSH (Selman et al., 2002).

6. Male Infertility Treatment

There is evidence suggesting that urofollitropin can be effective in treating male infertility. A study focused on testosterone levels after urofollitropin treatment in infertile patients with mild reduction of testicular volume showed that FSH treatment might improve Sertoli and Leydig cell function, preventing hypogonadism development (La Vignera et al., 2019).

7. Urofollitropin in Personalized Reproductive Medicine

Studies indicate that different FSH preparations, including urofollitropin, can have distinct effects on Sertoli cells, highlighting the potential for personalized reproductive medicine applications (Grande et al., 2020).

Safety And Hazards

Urofollitropin may cause serious allergic reactions, including anaphylaxis . It may also cause problems that may make it harder for you to become pregnant in the future . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Urofollitropin is used to help women get pregnant . It is also used in women with healthy ovaries who are enrolled in a fertility program called assisted reproductive technology (ART) . It is often used in women who have low levels of FSH and too-high levels of LH . Many women being treated with urofollitropin have already tried clomiphene (eg, Serophene) and have not been able to conceive yet .

properties

IUPAC Name

1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRRIRUAESZNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65N11O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869286
Record name 1-{19-Amino-7-(2-amino-2-oxoethyl)-13-(butan-2-yl)-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

980.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

FSH binds to the follicle stimulating hormone receptor which is a G-coupled transmembrane receptor. Binding of the FSH to its receptor seems to induce phosphorylation and activation of the PI3K (Phosphatidylinositol-3-kinase) and Akt signaling pathway, which is known to regulate many other metabolic and related survival/maturation functions in cells.
Record name Urofollitropin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00094
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Follicle-stimulating hormone

CAS RN

97048-13-0, 146479-72-3
Record name Urofollitropin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00094
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 97048-13-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 146479-72-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urofollitropin
Reactant of Route 2
Reactant of Route 2
Urofollitropin
Reactant of Route 3
Urofollitropin
Reactant of Route 4
Urofollitropin
Reactant of Route 5
Urofollitropin
Reactant of Route 6
Urofollitropin

Citations

For This Compound
1,090
Citations
M van Wely, C Yding Andersen, N Bayram… - Treatments in …, 2005 - Springer
… Urofollitropin and recombinant FSH appear to be equally … is comparably effective to urofollitropin in terms of pregnancy … syndrome compared to urofollitropin in women with polycystic …
Number of citations: 14 link.springer.com
MGR Hull, RJ Armatage, A McDermott - Fertility and sterility, 1994 - Elsevier
Objective Analyse outcome of FSH therapy alone after pituitary desensitization for assisted conception to compare with published results of conventional hMG. Design Descriptive study …
Number of citations: 41 www.sciencedirect.com
M Lispi, R Bassett, C Crisci, M Mancinelli… - Reproductive …, 2006 - Elsevier
… urofollitropin) has been assessed and directly compared with rhFSH (follitropin α). It has been demonstrated that the highly purified urofollitropin … indicates that the urofollitropin is, at best…
Number of citations: 46 www.sciencedirect.com
E Lenton, A Soltan, J Hewitt, A Thomson… - Human …, 2000 - academic.oup.com
This multicentre, open, randomized, study compared the efficacy and safety of recombinant follicle stimulating hormone (rFSH; follitropin alpha) with highly purified urinary human FSH (…
Number of citations: 60 academic.oup.com
A Cocci, G Cito, GI Russo, M Falcone… - Urologia …, 2018 - journals.sagepub.com
Introduction: Recent evidences demonstrated that male factor alone is responsible for about 30% cases of infertility. Human follicle-stimulating hormone (hFSH) has been introduced to …
Number of citations: 20 journals.sagepub.com
V Giner - Reactions, 2007 - Springer
A 35-year-old woman developed severe ovarian hyperstimulation syndrome and catastrophic antiphospholipid syndrome followed by thromboses after ovarian stimulation with …
Number of citations: 0 link.springer.com
Y Taketani, E Kelly, Y Yoshimura… - Reproductive …, 2010 - Wiley Online Library
… follitropin alfa or urofollitropin that was required to achieve a dominant follicle with a mean diameter of 18 mm or more; mean total dose of follitropin alfa or urofollitropin administered to …
Number of citations: 8 onlinelibrary.wiley.com
S La Vignera, RA Condorelli, R Cannarella, L Cimino… - Endocrine, 2019 - Springer
… Finally, with regard to the pregnancy rate reported in group A, which did not represent the purpose of this study, the utility of urofollitropin treatment in patients with normogonadotropic …
Number of citations: 3 link.springer.com
M Fridström, E Akerlöf, P Sjöblom… - Gynecological …, 1997 - Taylor & Francis
We were interested in the degree of downregulation in women with poor response to in vitro fertilization (IVF) treatment. Ten women who were poor-responders, arbitrarily defined as …
Number of citations: 35 www.tandfonline.com
KL Goa, AJ Wagstaff - BioDrugs, 1998 - Springer
… urofollitropin but produced more oocytes per stimulated cycle than highly purified urofollitropin … resembling those seen with urofollitropin or highly purified urofollitropin. A long term low-…
Number of citations: 38 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.